Bienvenue dans la boutique en ligne BenchChem!

(R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hcl

Lipophilicity Enantiomeric differentiation ADME optimization

(R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride (CAS 1821820-77-2) is a chiral, enantiopure α-trifluoromethylamine featuring a tetrahydropyran (THP) ring at the 4-position and a stereodefined (R)-configuration at the α-carbon. Its molecular formula is C₇H₁₃ClF₃NO (MW 219.63 g/mol), with the hydrochloride salt form enhancing aqueous solubility and bench stability relative to the free base (CAS 1821820-76-1).

Molecular Formula C7H13ClF3NO
Molecular Weight 219.63
CAS No. 1821820-77-2
Cat. No. B1653409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hcl
CAS1821820-77-2
Molecular FormulaC7H13ClF3NO
Molecular Weight219.63
Structural Identifiers
SMILESC1COCCC1C(C(F)(F)F)N.Cl
InChIInChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)5-1-3-12-4-2-5;/h5-6H,1-4,11H2;1H/t6-;/m1./s1
InChIKeyMBDMWPLGAFDSKZ-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine HCl (CAS 1821820-77-2): Chiral α-Trifluoromethylamine Building Block for Asymmetric Synthesis and Drug Discovery


(R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride (CAS 1821820-77-2) is a chiral, enantiopure α-trifluoromethylamine featuring a tetrahydropyran (THP) ring at the 4-position and a stereodefined (R)-configuration at the α-carbon . Its molecular formula is C₇H₁₃ClF₃NO (MW 219.63 g/mol), with the hydrochloride salt form enhancing aqueous solubility and bench stability relative to the free base (CAS 1821820-76-1) . The compound belongs to the class of α-CF₃ amines—a privileged motif in medicinal chemistry recognized for producing metabolically stable amide isosteres and non-basic amine pharmacophores [1]. It is supplied as a research-grade intermediate (typical purity 95–98%) by multiple vendors including Enamine, Leyan, and AKSci, and is stocked for use as a chiral building block in asymmetric synthesis, CNS-targeted drug discovery, and enzyme inhibitor design [2].

Why (R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine HCl Cannot Be Replaced by Its (S)-Enantiomer, Racemate, or Non-Fluorinated Analog


Substituting the (R)-enantiomer with its (S)-counterpart (CAS 1821813-96-0), the racemic mixture (CAS 2089257-13-4), or the non-fluorinated 1-(tetrahydro-2H-pyran-4-yl)ethanamine (CAS 1363404-80-1) introduces quantifiable liabilities in lipophilicity, amine basicity, and stereochemical fidelity that propagate into divergent ADME properties, target engagement, and synthetic reproducibility. The α-CF₃ group suppresses amine basicity by 4–5 orders of magnitude compared to the CH₃ analog, fundamentally altering ionization state at physiological pH [1]. Meanwhile, the (R) and (S) enantiomers exhibit a computed LogP differential of ~0.5 units [2], a magnitude sufficient to shift ligand efficiency indices and CNS penetration profiles in lead optimization campaigns. These differences are not interchangeable at the procurement level; they directly determine downstream biological readouts and synthetic diastereoselectivity outcomes.

Quantitative Differentiation Evidence for (R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine HCl Versus Key Comparators


Lipophilicity Differential: (R)-Enantiomer Exhibits ~0.5 LogP Units Lower Lipophilicity Than (S)-Enantiomer

The (R)-enantiomer free base (CAS 1821820-76-1) has a computed LogP of 0.81, reported by ChemSpace using a standardized in silico model [1]. The (S)-enantiomer free base (CAS 1821813-95-9) has a computed LogP of 1.3026, reported by Leyan using a comparable computational method . The ΔLogP of −0.49 indicates that the (R)-enantiomer is approximately half a log unit less lipophilic than its (S)-counterpart. In drug discovery, a ΔLogP of 0.5 is sufficient to measurably shift ligand-lipophilicity efficiency (LLE) indices, non-specific protein binding, and hERG channel promiscuity risk [2]. This differential is stereochemistry-driven—both compounds share identical molecular formula (C₇H₁₂F₃NO) and connectivity, differing only in the spatial orientation of the amine and CF₃ substituents about the chiral α-carbon.

Lipophilicity Enantiomeric differentiation ADME optimization

Amine Basicity Suppression: α-CF₃ Group Reduces pKa by ~5 Orders of Magnitude Relative to Non-Fluorinated Analog

The racemic α-CF₃ free base (CAS 1339566-44-7) has a predicted pKa of 5.31 ± 0.50 . The non-fluorinated structural analog (S)-1-(tetrahydro-2H-pyran-4-yl)ethanamine (CAS 1269754-98-4) has a predicted pKa of 10.47 ± 0.29 . This represents a pKa reduction of approximately 5.16 units—equivalent to a >100,000-fold decrease in basicity. At physiological pH (7.4), the α-CF₃ amine is <1% protonated, rendering it effectively neutral, whereas the CH₃ analog is >99.9% protonated and positively charged. This difference is consistent with the potentiometrically determined finding that α-trifluoromethylamines are 4–5 orders of magnitude less basic than their β-CF₃ isomers [1]. The non-basic character of the α-CF₃ amine nitrogen is the foundational property enabling its use as a metabolically stable amide bond isostere, as exemplified by the clinical cathepsin K inhibitor odanacatib [2].

Amine basicity pKa modulation Amide isostere Reduced hERG liability

Metabolic Stability: α-Trifluoroethylamine Motif Eliminates Amide Bond Hydrolysis Liability in Peptidomimetic Design

The α-trifluoroethylamine pharmacophore—of which the target compound is a chiral building block—has been validated as a hydrolytically stable amide bond replacement. Black et al. (2005) demonstrated that replacing the P2–P3 amide bond in a dipeptide cathepsin K inhibitor series with a trifluoroethylamine (–C(CF₃)NH–) isostere retained potent enzyme inhibition while eliminating susceptibility to protease- and amidase-mediated hydrolysis [1]. This isosteric replacement was subsequently incorporated into the clinical candidate odanacatib (MK-0822), where amide-to-trifluoroethylamine substitution improved metabolic stability while maintaining Cat K IC₅₀ = 0.2 nM (human) / 1 nM (rabbit) . A 2017 ACS publication explicitly states that amide-to-trifluoroethylamine isosterism in odanacatib 'improved metabolic stability while maintaining a good level of potency' [2]. A comprehensive 2019 review on amide isosteres confirms that replacing an amide with the trifluoroethylamine moiety 'eliminates metabolic instability to proteases and amidases' [3]. The (R)-configured α-CF₃ amine building block (CAS 1821820-77-2) provides the requisite chiral α-trifluoromethylamine substructure for constructing such metabolically robust peptidomimetics.

Metabolic stability Amide isostere Peptidomimetic Cathepsin K inhibition

Salt Form Advantage: Hydrochloride Salt Improves Aqueous Solubility and Bench Stability Versus Free Base

The target compound is supplied as the hydrochloride salt (CAS 1821820-77-2, MW 219.63), whereas the corresponding free base (CAS 1821820-76-1, MW 183.17) is also commercially available. CymitQuimica's technical documentation notes that the hydrochloride salt form is 'typically more stable and soluble in water compared to its free base form, making it suitable for various applications, including pharmaceutical formulations' . The non-fluorinated analog 1-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride (CAS 1363404-80-1) has been reported to exhibit water solubility exceeding 100 mg/mL . While quantitative aqueous solubility data for the target HCl salt is not published in peer-reviewed literature, the general principle that hydrochloride salts of lipophilic amines exhibit 1–3 orders of magnitude higher aqueous solubility than their free base counterparts is well-established in pharmaceutical salt selection science [1]. The HCl salt also offers practical advantages in weighing accuracy (reduced electrostatic effects), long-term storage stability, and direct compatibility with aqueous reaction conditions.

Salt selection Aqueous solubility Solid-state stability Formulation enablement

Enantiopurity and Procurement: Defined (R)-Stereochemistry Ensures Reproducible Asymmetric Synthesis Outcomes

The target compound is supplied with defined (R)-absolute configuration and certified enantiopurity. Enamine offers the HCl salt (catalog EN300-6482650) at 95.0% purity, priced at $1,572.00/1.0 g and $3,080.00/2.5 g [1]. Leyan offers the same compound (Product No. 1548440) at 98% purity, with 100 mg to 1 g pack sizes available from stock and larger quantities upon request . The (S)-enantiomer HCl salt (CAS 1821813-96-0) is separately cataloged by smolecule.com (Catalog S15842550) and is available in stock . The commercial availability of both enantiomers as discrete catalog items, each with certified purity specifications, enables direct procurement of the stereochemically correct building block without the cost and uncertainty of chiral resolution. This is critical because the stereochemistry at the α-carbon directly determines the diastereoselectivity of downstream reactions—a racemic mixture would produce a 1:1 mixture of diastereomeric products that are typically inseparable outside of chiral chromatography [2].

Enantiomeric purity Asymmetric synthesis Chiral building block Stereochemical fidelity

Optimal Research and Industrial Application Scenarios for (R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine HCl Based on Quantitative Differentiation Evidence


Synthesis of Metabolically Stable Peptidomimetic Cathepsin or Protease Inhibitors

Medicinal chemistry teams developing peptidomimetic protease inhibitors can employ the (R)-α-CF₃ amine as a chiral P2–P3 amide bond isostere precursor. As demonstrated by odanacatib, the trifluoroethylamine motif eliminates amide bond hydrolysis while maintaining sub-nanomolar target potency [1]. The target compound's (R)-stereochemistry and non-basic amine character (pKa ~5.3 vs. ~10.5 for the CH₃ analog) are essential for achieving the correct hydrogen-bonding geometry with the enzyme backbone while avoiding lysosomal trapping that plagues basic amine inhibitors .

Asymmetric Synthesis of Chiral CNS-Targeted Lead Compounds

The tetrahydropyran ring is a privileged scaffold in CNS drug discovery, conferring conformational restraint and balanced polarity. The (R)-α-CF₃ amine building block can be elaborated into CNS-penetrant candidates where the lower LogP of the (R)-enantiomer (0.81 vs. 1.30 for the S-enantiomer) may translate to reduced non-specific brain tissue binding and phospholipidosis potential [2]. The THP oxygen atom serves as a hydrogen-bond acceptor (HBA count: 2) while the CF₃ group modulates amine basicity, together producing a physicochemical profile aligned with CNS MPO desirability criteria [3].

Chiral Ligand and Organocatalyst Development

The defined (R)-configuration at the α-carbon, combined with the electron-withdrawing CF₃ group, makes this compound a versatile precursor for chiral ligands used in enantioselective catalysis. The reduced amine basicity prevents unwanted acid–base side reactions during metal-catalyzed transformations, while the tetrahydropyran oxygen can coordinate to Lewis acidic metal centers. Enantiopure procurement (95–98% ee) ensures that downstream chiral induction is not compromised by the presence of the opposite enantiomer, which would erode enantioselectivity in catalytic applications [4].

Fragment-Based Drug Discovery (FBDD) Library Design

With MW = 219.63 g/mol (HCl salt) and the free base MW = 183.17 g/mol falling within fragment-like physicochemical space (MW < 250; LogP < 3.5; HBD ≤ 3; HBA ≤ 6), this compound meets Rule-of-Three criteria for fragment library inclusion. The chiral, three-dimensional THP ring provides shape diversity beyond planar aromatic fragments, while the α-CF₃ amine offers a synthetically tractable vector for fragment elaboration via reductive amination, amide coupling, or N-arylation. The defined (R)-stereochemistry adds an additional dimension of chemical diversity that is often underrepresented in commercial fragment collections [3].

Quote Request

Request a Quote for (R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.